![molecular formula C13H16N2O3S B6416272 (4-Hydroxymethyl-benzothiazol-2-yl)-carbamic acid t-butyl ester CAS No. 1265894-77-6](/img/structure/B6416272.png)
(4-Hydroxymethyl-benzothiazol-2-yl)-carbamic acid t-butyl ester
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Description
(4-Hydroxymethyl-benzothiazol-2-yl)-carbamic acid t-butyl ester, also known as HMB-TBE, is an organic compound used in a variety of scientific research applications. HMB-TBE is a carboxylic acid that is derived from benzothiazole, which is a heterocyclic aromatic compound. HMB-TBE has a broad range of uses in the fields of biochemistry, pharmacology, and chemical biology. It is used to study the mechanism of action of certain drugs, as well as to study the biochemical and physiological effects of certain compounds. In addition, HMB-TBE is used in laboratory experiments to assess the advantages and limitations of certain compounds.
Scientific Research Applications
Benzothiazole Derivatives in Medicinal Chemistry
Benzothiazole and its derivatives have been extensively studied for their pharmaceutical applications. This includes a variety of activities such as antimicrobial, analgesic, anti-inflammatory, and anticancer properties. Specifically, the benzothiazole nucleus has been identified as a key structural feature in numerous biologically active compounds, highlighting its significance in drug development processes. Research has shown that 2-arylbenzothiazoles, a structural class related to the queried compound, are promising antitumor agents. This indicates the potential utility of the "(4-Hydroxymethyl-benzothiazol-2-yl)-carbamic acid t-butyl ester" in similar contexts, given its structural relation to benzothiazole derivatives (Kamal et al., 2015; Ahmed et al., 2012).
Biotechnological Applications
In the broader context of biotechnological applications, compounds derived from or related to benzothiazoles, such as carbamates, have been explored for their use in enhancing agricultural productivity and managing pests. For example, carbamate esters have been studied for their ability to inhibit acetylcholinesterase, a key enzyme in the nervous system of insects and pests, suggesting potential applications in insecticide development (Rosenberry & Cheung, 2019).
properties
IUPAC Name |
tert-butyl N-[4-(hydroxymethyl)-1,3-benzothiazol-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-13(2,3)18-12(17)15-11-14-10-8(7-16)5-4-6-9(10)19-11/h4-6,16H,7H2,1-3H3,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKOXPOISGQPLPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC2=C(C=CC=C2S1)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (4-(hydroxymethyl)benzo[d]thiazol-2-yl)carbamate |
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